molecular formula C7H5FN2O B1403958 2-Ethynyl-5-fluoro-4-methoxypyrimidine CAS No. 1330044-12-6

2-Ethynyl-5-fluoro-4-methoxypyrimidine

Cat. No. B1403958
CAS RN: 1330044-12-6
M. Wt: 152.13 g/mol
InChI Key: NEYJUWZPFWPUJA-UHFFFAOYSA-N
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Description

2-Ethynyl-5-fluoro-4-methoxypyrimidine is a chemical compound with the linear formula C7H5FN2O . It is related to 5-Fluoro-4-methoxypyrimidine, which has the IUPAC name 5-fluoro-4-methoxypyrimidine .


Molecular Structure Analysis

The molecular structure of 2-Ethynyl-5-fluoro-4-methoxypyrimidine can be represented by the InChI code 1S/C7H5FN2O/c1-11-7-6(9)4-10-5-8-7/h1H, (H2,8,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

The specific chemical reactions involving 2-Ethynyl-5-fluoro-4-methoxypyrimidine are not provided in the search results. The reactivity of this compound would depend on various factors such as the reaction conditions and the presence of other reactants .


Physical And Chemical Properties Analysis

2-Ethynyl-5-fluoro-4-methoxypyrimidine has a molecular weight of 152.13 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Safety and Hazards

The safety information for 5-Fluoro-4-methoxypyrimidine, a related compound, indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is reasonable to assume that 2-Ethynyl-5-fluoro-4-methoxypyrimidine may have similar hazards, but specific safety data for this compound was not found in the search results .

properties

IUPAC Name

2-ethynyl-5-fluoro-4-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c1-3-6-9-4-5(8)7(10-6)11-2/h1,4H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYJUWZPFWPUJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1F)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynyl-5-fluoro-4-methoxypyrimidine

Synthesis routes and methods

Procedure details

Obtained (82%) from 5-fluoro-4-methoxy-2-((trimethylsilyl)ethynyl)pyrimidine (Preparation 16b) following the experimental procedure as described in Preparation 1b followed by purification by flash chromatography (99:1 dichloromethane/methanol).
Name
5-fluoro-4-methoxy-2-((trimethylsilyl)ethynyl)pyrimidine
Quantity
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reactant
Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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